molecular formula C29H58O7 B8025038 C18-PEG5-Acid CAS No. 1807534-83-3

C18-PEG5-Acid

Cat. No.: B8025038
CAS No.: 1807534-83-3
M. Wt: 518.8 g/mol
InChI Key: NYYSLMWNYAMUTQ-UHFFFAOYSA-N
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Description

C18-PEG5-Acid is a hybrid linker compound that features a hydrophobic C18 chain and a hydrophilic polyethylene glycol (PEG) spacer with a carboxylic acid functional group. The carboxylic acid group is reactive with amines to form stable amide bonds. This compound is often used in various biochemical and pharmaceutical applications due to its unique properties of combining hydrophobic and hydrophilic characteristics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C18-PEG5-Acid typically involves the conjugation of a C18 alkyl chain with a polyethylene glycol spacer that has five ethylene glycol units. The process begins with the activation of the carboxylic acid group on the polyethylene glycol chain, which is then reacted with the C18 alkyl chain under controlled conditions to form the final product. The reaction conditions often include the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves large-scale reactors and precise control of temperature, pH, and reaction time. The final product is purified using techniques such as column chromatography and recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

C18-PEG5-Acid undergoes various chemical reactions, including:

    Amidation: The carboxylic acid group reacts with amines to form amide bonds.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

    Hydrolysis: The ester or amide bonds can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Amidation: Common reagents include amines and coupling agents like DCC and DMAP. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.

    Esterification: Alcohols and acid catalysts like sulfuric acid are used. The reaction is often conducted under reflux conditions.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively, are employed to hydrolyze the bonds.

Major Products Formed

Scientific Research Applications

C18-PEG5-Acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of C18-PEG5-Acid involves its ability to form stable amide bonds with amines, which is crucial in the conjugation of biomolecules. The hydrophobic C18 chain interacts with hydrophobic regions of target molecules, while the hydrophilic polyethylene glycol spacer enhances solubility and reduces immunogenicity. This dual functionality makes it an effective linker in various applications .

Comparison with Similar Compounds

Similar Compounds

    C18-PEG3-Acid: Similar structure but with a shorter polyethylene glycol spacer.

    C18-PEG7-Acid: Similar structure but with a longer polyethylene glycol spacer.

    C16-PEG5-Acid: Similar structure but with a shorter alkyl chain.

Uniqueness

C18-PEG5-Acid is unique due to its optimal balance of hydrophobic and hydrophilic properties, making it highly versatile in various applications. The specific length of the polyethylene glycol spacer and the C18 alkyl chain provide an ideal combination for enhancing solubility, stability, and bioavailability of conjugated molecules .

Properties

IUPAC Name

3-[2-[2-[2-(2-octadecoxyethoxy)ethoxy]ethoxy]ethoxy]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H58O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-32-21-23-34-25-27-36-28-26-35-24-22-33-20-18-29(30)31/h2-28H2,1H3,(H,30,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYYSLMWNYAMUTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOCCOCCOCCOCCOCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H58O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601256806
Record name 4,7,10,13,16-Pentaoxatetratriacontanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601256806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

518.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807534-83-3
Record name 4,7,10,13,16-Pentaoxatetratriacontanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1807534-83-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,7,10,13,16-Pentaoxatetratriacontanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601256806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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